1,3-Diiodo-2-butene
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Overview
Description
1,3-Diiodo-2-butene is an organic compound with the molecular formula C4H6I2. It is a diiodo-substituted butene, characterized by the presence of two iodine atoms attached to the first and third carbon atoms of the butene chain.
Preparation Methods
1,3-Diiodo-2-butene can be synthesized through several methods. One common synthetic route involves the halogenation of 2-butene. The reaction typically employs iodine and a suitable catalyst under controlled conditions to ensure selective diiodination at the desired positions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1,3-Diiodo-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding diiodo alcohols or ketones.
Scientific Research Applications
1,3-Diiodo-2-butene has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of antitumor agents, such as 12,13-desoxyepothilone B, due to its ability to form key intermediates in the synthesis process.
Material Science: It is employed in the preparation of polymers and other materials with specific properties.
Biological Studies: Researchers use this compound to study the effects of halogenated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1,3-diiodo-2-butene involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved may include halogenation, dehalogenation, and other substitution reactions, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
1,3-Diiodo-2-butene can be compared with other diiodo-substituted alkenes, such as:
1,2-Diiodoethene: This compound has iodine atoms attached to adjacent carbon atoms, leading to different reactivity and applications.
1,4-Diiodobutene: With iodine atoms on the first and fourth carbon atoms, this compound exhibits distinct chemical behavior compared to this compound.
2,3-Diiodobutene: The iodine atoms are positioned on the second and third carbon atoms, resulting in unique properties and uses.
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C4H6I2 |
---|---|
Molecular Weight |
307.90 g/mol |
IUPAC Name |
(E)-1,3-diiodobut-2-ene |
InChI |
InChI=1S/C4H6I2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+ |
InChI Key |
MTIFMNTZMLZREE-DUXPYHPUSA-N |
Isomeric SMILES |
C/C(=C\CI)/I |
Canonical SMILES |
CC(=CCI)I |
Origin of Product |
United States |
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